molecular formula C20H20N4O5S B11252918 4-(morpholinosulfonyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

4-(morpholinosulfonyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B11252918
M. Wt: 428.5 g/mol
InChI Key: NLTWVLGGNZCJQZ-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a phthalazinone moiety. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl chloride intermediate. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s unique structural features, such as the morpholine ring and the sulfonyl group, which facilitate binding to target sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)benzoic acid
  • 4-(Morpholine-4-sulfonyl)-N-methylbenzamide
  • 4-(Morpholine-4-sulfonyl)-N-phenylbenzamide

Uniqueness

4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its combination of a morpholine ring, a sulfonyl group, and a phthalazinone moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C20H20N4O5S/c25-19(21-13-18-16-3-1-2-4-17(16)20(26)23-22-18)14-5-7-15(8-6-14)30(27,28)24-9-11-29-12-10-24/h1-8H,9-13H2,(H,21,25)(H,23,26)

InChI Key

NLTWVLGGNZCJQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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